Cas no 3627-45-0 (4-Phenyl-4-piperidine Carboxylic Acid)

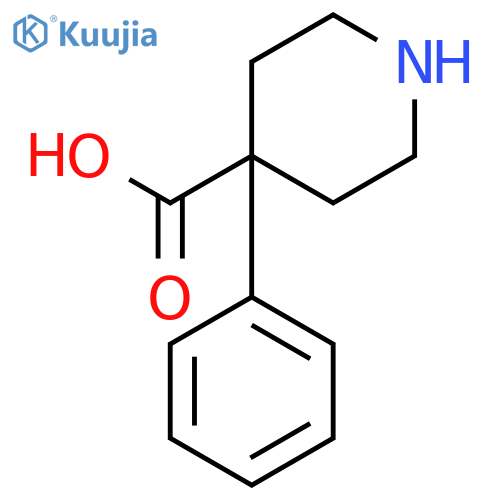

3627-45-0 structure

商品名:4-Phenyl-4-piperidine Carboxylic Acid

4-Phenyl-4-piperidine Carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 4-Phenylpiperidine-4-carboxylic acid

- 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID

- 4-Phenylpiperidine-4-carboxylic acid hydrochloride

- 4-Piperidinecarboxylicacid, 4-phenyl-

- Norpethidinic acid

- 4-carboxy-4-phenyl-piperidin

- 4-hydroxycarbonyl-4-phenyl-piperidine

- 4-Phenyl-4-piperidinecarboxylic acid HCl

- 4-phenyl-4-piperidinecarboxylicaci

- 4-phenylisonipecotic acid

- 4-phenyl-isonipecoticaci

- 4-Phenyl-piperidin-4-carbonsaeure

- n-demthylmeperidinicacid

- Normeperidine acid

- normeperidinicacid

- N-Demethylmeperidinic acid

- Normeperidinic acid

- MFCD00242586

- FT-0634938

- AKOS009031128

- 4-Phenyl-4-piperidine carboxylic acid hydrochloride

- DZZGGKPKWGPNJA-UHFFFAOYSA-N

- AC-23028

- EC 281-391-7

- VS-08778

- SB36837

- 4-phenyl-piperidine-4-carboxylic acid

- N-Demthylmeperidinic acid

- 5-22-02-00464 (Beilstein Handbook Reference)

- 4-Phenyl-4-piperidinecarboxylic acid

- BRN 0171176

- EINECS 222-844-0

- 4-carboxy-4-phenylpiperidine

- 4-hydroxy carbonyl-4-phenyl-piperidine

- SCHEMBL373567

- 4-Piperidinecarboxylic acid, 4-phenyl-

- DTXSID90868772

- AM807422

- ISONIPECOTIC ACID, 4-PHENYL-

- 4phenylpiperidine4carboxylic acid pmethylbenzenesulfonate

- NS00040740

- 3627-45-0

- EN300-21041

- EINECS 281-391-7

- 4-Phenyl-4-piperidinecarboxylicacid

- ALBB-036526

- DB-048943

- BBL028453

- 4-Phenyl-isonipecotic Acid; 4-Carboxy-4-phenylpiperidine; 4-Phenyl-4-piperidinecarboxylic Acid; N-Demethylmeperidinic Acid; Normeperidinic Acid; Norpethidinic Acid

- STL352066

- 4-Phenyl-4-piperidine Carboxylic Acid

-

- MDL: MFCD00242586

- インチ: InChI=1S/C12H15NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)

- InChIKey: DZZGGKPKWGPNJA-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2(CCNCC2)C(=O)O

計算された属性

- せいみつぶんしりょう: 205.11000

- どういたいしつりょう: 205.11

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3A^2

- 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

- 密度みつど: 1.157±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 374.9°Cat760mmHg

- フラッシュポイント: 180.5°C

- 屈折率: 1.554

- ようかいど: 微溶性(14 g/l)(25ºC)、

- PSA: 49.33000

- LogP: 1.72120

4-Phenyl-4-piperidine Carboxylic Acid セキュリティ情報

4-Phenyl-4-piperidine Carboxylic Acid 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Phenyl-4-piperidine Carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21041-2.5g |

4-phenylpiperidine-4-carboxylic acid |

3627-45-0 | 2.5g |

$50.0 | 2023-09-16 | ||

| Enamine | EN300-21041-10.0g |

4-phenylpiperidine-4-carboxylic acid |

3627-45-0 | 10g |

$166.0 | 2023-05-31 | ||

| Enamine | EN300-21041-0.25g |

4-phenylpiperidine-4-carboxylic acid |

3627-45-0 | 0.25g |

$19.0 | 2023-09-16 | ||

| Enamine | EN300-21041-0.1g |

4-phenylpiperidine-4-carboxylic acid |

3627-45-0 | 0.1g |

$19.0 | 2023-09-16 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-267732-250 mg |

4-Phenyl-4-piperidine carboxylic acid hydrochloride, |

3627-45-0 | 250MG |

¥903.00 | 2023-07-11 | ||

| A2B Chem LLC | AD39625-1g |

4-Piperidinecarboxylicacid, 4-phenyl- |

3627-45-0 | 98+% | 1g |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AD39625-250mg |

4-Piperidinecarboxylicacid, 4-phenyl- |

3627-45-0 | 98+% | 250mg |

$105.00 | 2024-04-20 | |

| Enamine | EN300-21041-1.0g |

4-phenylpiperidine-4-carboxylic acid |

3627-45-0 | 1g |

$26.0 | 2023-05-31 | ||

| Enamine | EN300-21041-0.05g |

4-phenylpiperidine-4-carboxylic acid |

3627-45-0 | 0.05g |

$19.0 | 2023-09-16 | ||

| Alichem | A129010235-1g |

4-Phenyl-4-piperidine carboxylic acid |

3627-45-0 | 95% | 1g |

$332.84 | 2023-09-02 |

4-Phenyl-4-piperidine Carboxylic Acid 関連文献

-

1. 674. Synthetic analgesics and related compounds. Part V. 2-Imino-3 : 3-diphenylpyrrolidinesWalter Wilson J. Chem. Soc. 1952 3524

3627-45-0 (4-Phenyl-4-piperidine Carboxylic Acid) 関連製品

- 28030-27-5(Imp. D (EP): Methyl 1-Methyl-4-phenylpiperidine-4-carboxylate)

- 54824-07-6(4-Piperidinecarboxylic acid, 4-phenyl-, methyl ester)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量